(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-2-[(4-methoxyphenyl)formamido]-N-[2-(morpholin-4-YL)ethyl]prop-2-enamide
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Overview
Description
(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-2-[(4-methoxyphenyl)formamido]-N-[2-(morpholin-4-YL)ethyl]prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indole ring, a methoxyphenyl group, and a morpholine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-2-[(4-methoxyphenyl)formamido]-N-[2-(morpholin-4-YL)ethyl]prop-2-enamide typically involves multiple steps, including the formation of the indole ring, the introduction of the dimethylsulfamoyl group, and the coupling of the methoxyphenyl and morpholine groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-2-[(4-methoxyphenyl)formamido]-N-[2-(morpholin-4-YL)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-2-[(4-methoxyphenyl)formamido]-N-[2-(morpholin-4-YL)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-2-[(4-methoxyphenyl)formamido]-N-[2-(morpholin-4-YL)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Disilane-bridged architectures
Uniqueness
(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-2-[(4-methoxyphenyl)formamido]-N-[2-(morpholin-4-YL)ethyl]prop-2-enamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C27H33N5O6S |
---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
N-[(Z)-1-[1-(dimethylsulfamoyl)indol-3-yl]-3-(2-morpholin-4-ylethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C27H33N5O6S/c1-30(2)39(35,36)32-19-21(23-6-4-5-7-25(23)32)18-24(27(34)28-12-13-31-14-16-38-17-15-31)29-26(33)20-8-10-22(37-3)11-9-20/h4-11,18-19H,12-17H2,1-3H3,(H,28,34)(H,29,33)/b24-18- |
InChI Key |
PMQBOONYAJBKNR-MOHJPFBDSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCN3CCOCC3)\NC(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)C=C(C(=O)NCCN3CCOCC3)NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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